Methyl 3-(azepan-1-yl)-2-methylpropanoate
Overview
Description
Methyl 3-(azepan-1-yl)-2-methylpropanoate: is a chemical compound with the molecular formula C10H19NO2. It is an ester derived from azepane and 2-methylpropanoic acid
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 3-(azepan-1-yl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst.
Reduction Reaction: Another method involves the reduction of the corresponding carboxylic acid derivative followed by esterification.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product quality.
Continuous Process: Some manufacturers may use a continuous process for large-scale production, which involves a continuous feed of reactants and continuous removal of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Chemistry: Methyl 3-(azepan-1-yl)-2-methylpropanoate is used as an intermediate in the synthesis of various organic compounds. Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules. Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs. Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which Methyl 3-(azepan-1-yl)-2-methylpropanoate exerts its effects depends on its specific application. Generally, it may involve interactions with molecular targets such as enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Methyl 3-(azepan-1-yl)propanoate: Similar structure but without the methyl group at the 2-position.
Methyl 3-(piperidin-1-yl)propanoate: Similar ester but with a piperidine ring instead of azepane.
Uniqueness: Methyl 3-(azepan-1-yl)-2-methylpropanoate is unique due to its specific structural features, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 3-(azepan-1-yl)-2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(11(13)14-2)9-12-7-5-3-4-6-8-12/h10H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTNCOFLOIQTDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCCC1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4151-05-7 | |
Record name | Methyl hexahydro-α-methyl-1H-azepine-1-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4151-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl hexahydro-alpha-methyl-1H-azepine-1-propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163923 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl hexahydro-α-methyl-1H-azepine-1-propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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